molecular formula C16H24N2O11 B1249175 (beta-D-glucopyranosyloxymethyl)deoxyuridine

(beta-D-glucopyranosyloxymethyl)deoxyuridine

Número de catálogo: B1249175
Peso molecular: 420.37 g/mol
Clave InChI: LHASLBSEALHFGO-URARBOGNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(beta-D-glucopyranosyloxymethyl)deoxyuridine is a pyrimidine 2'-deoxyribonucleoside having beta-D-glucopyranosyloxymethyluracil (base J) as the nucleobase. It has a role as a eukaryotic metabolite. It is a pyrimidine 2'-deoxyribonucleoside and a beta-D-glucoside. It derives from a 5-hydroxymethyluracil.

Aplicaciones Científicas De Investigación

  • Synthesis Challenges and Solutions : Turner et al. (2003) investigated the synthesis of oligonucleotides containing 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine. They identified decomposition issues in existing preparation methods, suggesting an alternative approach using phosphoramidite 21 and short ammonia treatment to suppress decomposition (Turner et al., 2003).

  • Epigenetic DNA Bases and Transcription Regulation : Chakrapani et al. (2022) explored the use of 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine in the context of epigenetics. They found that glucosylated pyrimidines protect DNA from cleavage by restriction endonucleases and have varying effects on transcription, indicating a potential role in epigenetic regulation (Chakrapani et al., 2022).

  • Modified d-Nucleoside Synthesis : Wijsman et al. (2010) focused on synthesizing derivatives of 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine, which is a modified d-nucleoside from the DNA of Trypanosoma brucei. This research contributes to understanding the chemical nature of nucleic acids in specific parasites (Wijsman et al., 2010).

  • Base J in DNA Replication : Ji and Wang (2014) reported the use of T4 bacteriophage β-glucosyltransferase for synthesizing base J-containing oligodeoxyribonucleotides, where base J includes 5-hydroxymethyl-2-deoxyuridine. They found that base J can moderately block DNA replication and does not induce mutations during replication in human cells (Ji & Wang, 2014).

  • Nucleoside Analogue Synthesis and Prodrug Design : Sun et al. (2020) developed L-aspartic acid β-ester and L-glutamic acid γ-ester of floxuridine (5-fluoro-2-deoxyuridine) to enhance metabolic stability and target cancer cells. This study demonstrates the potential of modifying nucleosides like 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine for therapeutic applications (Sun et al., 2020).

  • Computational Analysis of O-GlcNAcase Inhibitors : Alencar et al. (2012) conducted computational analysis to understand the interactions between human O-GlcNAcase and inhibitors, which is relevant for diseases like cancer and diabetes. Their findings could aid in designing new inhibitors targeting enzymes that interact with modified nucleosides (Alencar et al., 2012).

  • Enzymatic Glucosylation of 2'-Deoxynucleosides : Ye et al. (2011) described an enzymatic approach for glucosylation of 2'-deoxynucleosides using β-glycosidase from bovine liver, offering an efficient method for synthesizing glucosylated derivatives like 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine (Ye et al., 2011).

  • QM/MM Molecular Dynamics Simulation : Lameira et al. (2010) applied quantum mechanics/molecular mechanics molecular dynamics simulations to study interactions of bacterial Clostridium perfringens homologue with inhibitors. This research provides insights into the molecular interactions of modified nucleosides (Lameira et al., 2010).

Propiedades

Fórmula molecular

C16H24N2O11

Peso molecular

420.37 g/mol

Nombre IUPAC

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H24N2O11/c19-3-8-7(21)1-10(28-8)18-2-6(14(25)17-16(18)26)5-27-15-13(24)12(23)11(22)9(4-20)29-15/h2,7-13,15,19-24H,1,3-5H2,(H,17,25,26)/t7-,8+,9+,10+,11+,12-,13+,15+/m0/s1

Clave InChI

LHASLBSEALHFGO-URARBOGNSA-N

SMILES isomérico

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O

SMILES canónico

C1C(C(OC1N2C=C(C(=O)NC2=O)COC3C(C(C(C(O3)CO)O)O)O)CO)O

Sinónimos

5-((glucopyranosyloxy)methyl)uracil
beta-D-glucosyl-hydroxymethyluracil
beta-D-glucosylhydroxymethyluracil
beta-GHMU
DNA base J
J base

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.